Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioanalytical Method Development
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, was the subject of a study that developed a rapid and selective RP-HPLC bioanalytical method for its quantitative measurement. This method, validated according to USFDA guidelines, involved the use of a Kromasil C18 column and a mobile phase of acetonitrile and ammonium formate buffer. The method demonstrated good linearity, accuracy, precision, and recovery, proving effective for determining the stability of the molecule in human plasma and identifying metabolites in rat and human liver microsomes (Nemani, Shard, & Sengupta, 2018).
Synthesis Methodologies
A study focused on synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates using ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate. This method involved regioselective reaction involving the ester group, differing from reactions using malononitrile or cyanacetamide (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).
Polymorphism Studies
Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, an investigational pharmaceutical compound, was studied for its polymorphic forms using spectroscopic and diffractometric techniques. The two polymorphic forms showed minor differences in their PXRD patterns, challenging analytical and physical characterization techniques (Vogt, Williams, Johnson, & Copley, 2013).
Asymmetric Reduction with Fungi
Ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to corresponding (S)-alcohols by fungi like Rhizopus arrhizus and Rhizopus sp. This study highlighted the potential of microbial reduction in organic synthesis, particularly in the context of enantioselective processes (Salvi & Chattopadhyay, 2006).
Properties
IUPAC Name |
ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)5-8(11)7-6-10(7,2)3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNOAESFIZNKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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